

Ribociclib-d8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ribociclib-d8	
Cat. No.:	B12402825	Get Quote

Introduction: **Ribociclib-d8** is the deuterium-labeled analog of Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Due to its mass shift, **Ribociclib-d8** serves as an ideal internal standard for the quantitative analysis of Ribociclib in biological matrices through mass spectrometry-based methods.[2] Deuteration can also modify a drug's metabolic profile, making such analogs valuable in pharmacokinetic research.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to **Ribociclib-d8** for professionals in drug development and scientific research.

Core Chemical Properties

The fundamental chemical and physical properties of **Ribociclib-d8** are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.



Property	Value	References
IUPAC Name	7-Cyclopentyl-N,N-dimethyl-2- ((5-(piperazin-1-yl- 2,2,3,3,5,5,6,6-d8)pyridin-2- yl)amino)-7H-pyrrolo[2,3- d]pyrimidine-6-carboxamide	[3]
Molecular Formula	C23H22D8N8O	[1][3][4]
Molecular Weight	442.59 g/mol	[1][3]
CAS Number	2167898-24-8	[1][3][5][6]
Appearance	Pale Brown to Off-white/Light Yellow Solid	[1][5]
Solubility	Soluble in Methanol	[5]
Storage Condition	2-8 °C	[5]
Unlabeled CAS	1211441-98-3	[1][4]

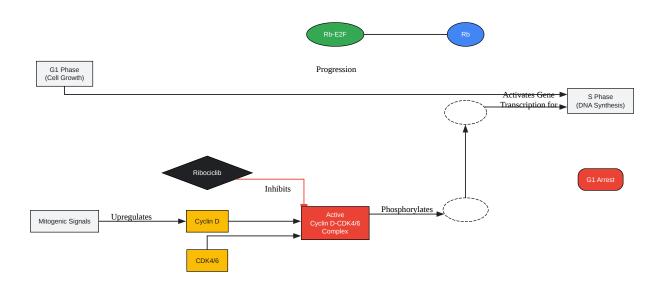
Mechanism of Action: CDK4/6 Inhibition

Ribociclib functions by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[7][8] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.[8][9]

In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with CDK4 or CDK6.[7][10] These complexes then phosphorylate the retinoblastoma protein (Rb).[11] This phosphorylation event causes Rb to release the E2 transcription factor (E2F), which in turn activates the transcription of genes necessary for the cell to transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[7][10]

Ribociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[9][11] As a result, Rb remains bound to E2F, halting the cell cycle in the G1 phase and suppressing tumor cell proliferation.[8][9]





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Ribociclib inhibits the CDK4/6-Rb pathway, causing G1 cell cycle arrest.

Experimental Protocols

The primary application of **Ribociclib-d8** is as an internal standard for the accurate quantification of Ribociclib in complex biological samples.

Protocol: Quantification of Ribociclib in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ribociclib concentrations in plasma, a common practice in



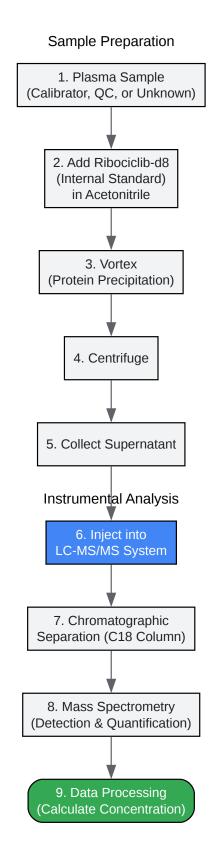
therapeutic drug monitoring and pharmacokinetic studies.[2][12]

- 1. Reagents and Materials:
- Ribociclib analytical standard
- Ribociclib-d8 (Internal Standard, IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic Acid (or Ammonium Acetate)
- Human plasma (blank)
- Standard laboratory equipment (vortex mixer, centrifuge)
- 2. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ribociclib and Ribociclib-d8
 in methanol.[2]
- Working Standard Solutions (WS): Serially dilute the Ribociclib stock solution with methanol
 to prepare a series of working standards for the calibration curve (e.g., ranging from 5 ng/mL
 to 6000 ng/mL).[2][13]
- Internal Standard Working Solution (ISWS): Dilute the Ribociclib-d8 stock solution with ACN to a fixed concentration (e.g., 225 ng/mL). This solution will be used for protein precipitation.
 [2]
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 300 μL of the ISWS.



- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at 12,000 x g for 10 minutes to pellet the precipitate.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions:
- LC System: A standard UHPLC or HPLC system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 μm).[12][13]
- Mobile Phase: A gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the following precursor → product ion transitions:
 - Ribociclib: m/z 435.2 → 252.1[12]
 - Ribociclib-d8: m/z 443.3 → 252.1 (Note: m/z for d8 is calculated from d6 transition; exact value should be optimized).[12]
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Ribociclib/Ribociclib-d8)
 against the nominal concentration of the calibrators.
- Use a weighted (1/x²) linear regression to determine the concentrations of unknown samples.





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Workflow for the quantification of Ribociclib using **Ribociclib-d8** as an internal standard.



Protocol: Purity Assessment by RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to assess the purity of a **Ribociclib-d8** substance. This method is adapted from a validated protocol for Ribociclib.[14]

- 1. Reagents and Materials:
- Ribociclib-d8 substance
- Potassium Dihydrogen Phosphate
- Orthophosphoric Acid
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- 2. Preparation of Solutions:
- Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (25 mM, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[14]
- Diluent: Use the mobile phase as the diluent.
- Standard Solution (10 μg/mL): Accurately weigh and dissolve the **Ribociclib-d8** substance in the diluent to prepare a stock solution. Dilute this stock solution with the diluent to achieve a final concentration of approximately 10 μg/mL.[14]
- 3. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[14]
- Flow Rate: 0.8 mL/min.[14]
- Injection Volume: 20 μL.[14]



Column Temperature: 40°C.[14]

Detection Wavelength: 276 nm.[14]

4. Data Analysis:

Inject the standard solution into the HPLC system.

 Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any potential impurities.

Calculate the area percent of the main Ribociclib-d8 peak relative to the total area of all
observed peaks to determine its purity. The retention time for Ribociclib is approximately 3
minutes under these conditions.[14]

Applications in Drug Development

Deuterated standards like **Ribociclib-d8** are indispensable tools in modern drug development. Their primary role as internal standards ensures the accuracy, precision, and reproducibility of bioanalytical methods. This is critical for:

- Pharmacokinetic (PK) Studies: Accurately determining drug absorption, distribution, metabolism, and excretion (ADME) profiles.
- Therapeutic Drug Monitoring (TDM): Ensuring patients maintain drug concentrations within the therapeutic window to maximize efficacy and minimize toxicity, such as neutropenia or QT prolongation.[15][16]
- Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
- Metabolite Identification: Aiding in the structural elucidation of metabolites in complex biological matrices.

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